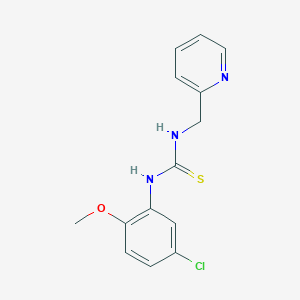
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the thiourea family of compounds, which are known for their diverse biological activities. CMPT has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of certain enzymes involved in plant metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea are diverse and depend on the specific application. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to induce cell death and inhibit cell proliferation. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to improve cognitive function and reduce inflammation. In agriculture, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the growth of weeds and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea. In medicine, further studies are needed to determine its potential use in treating various diseases, including cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine its effectiveness as a crop protection agent and its potential impact on the environment. In environmental science, further studies are needed to determine its effectiveness in removing heavy metals from contaminated soil and water. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea and its potential interactions with other compounds.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with pyridine-2-carbaldehyde, followed by the addition of thiourea and a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been the subject of numerous scientific studies due to its potential use in various fields. In medicine, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in crop protection. In environmental science, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied for its potential use in removing heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-19-13-6-5-10(15)8-12(13)18-14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYPCAIURGMESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
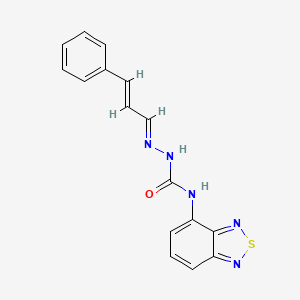
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)

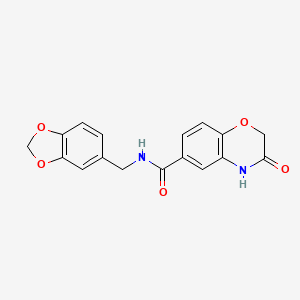
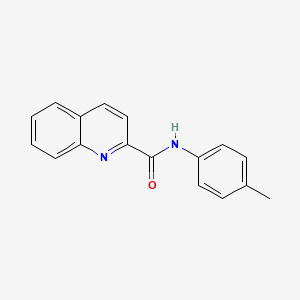

![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
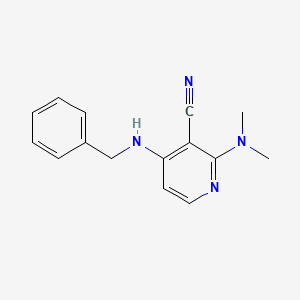
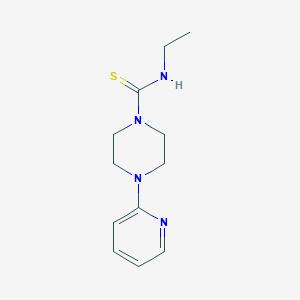
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)